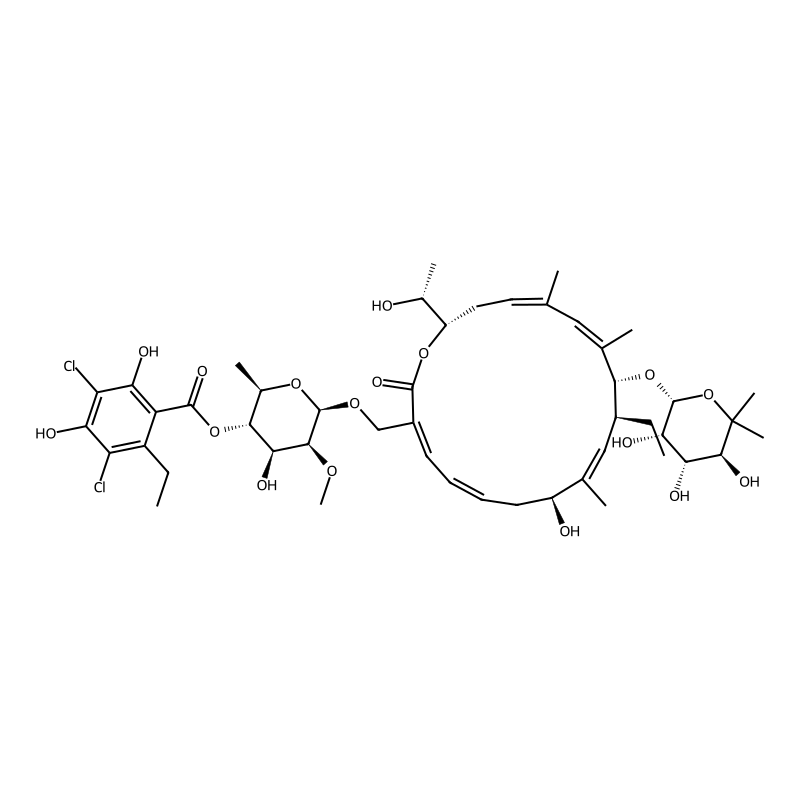

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Antibiotic Research

Specific Scientific Field: Microbiology and Infectious Diseases

Summary of Application: Fidaxomicin Metabolite OP-1118 is a nonabsorbed macrocyclic antibiotic. It has been approved by the FDA for the treatment of Clostridium difficile infection (CDI) in adults. CDI is caused by the Gram-positive anaerobe C. difficile and is associated with antibiotic use. Fidaxomicin is bactericidal and inhibits RNA polymerase at a distinct site from rifamycins. It is particularly valuable due to its narrow-spectrum activity, sparing the indigenous fecal microbiota .

Experimental Procedures:OP-1118 is a metabolite of fidaxomicin, a macrocyclic antibiotic []. Fidaxomicin is a medication used to treat CDI, a bacterial infection that inflames the lining of the colon []. Following fidaxomicin administration, the body metabolizes it into OP-1118, which retains some antibacterial activity against C. difficile [].

Molecular Structure Analysis

OP-1118 possesses a complex molecular structure with the formula C48H68Cl2O17 []. It is classified as a macrocyclic lactone due to the presence of a large ring containing a lactone ester group []. This structure is critical for its interaction with bacterial RNA polymerase, an enzyme essential for bacterial growth [].